2-O-Tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a complex organic compound with significant implications in chemical research and potential applications in pharmaceuticals. This compound features a bicyclic structure that is characterized by its azabicyclo framework, which is often associated with biologically active molecules.
Source: The compound is synthesized in laboratories and can be sourced from chemical suppliers specializing in research-grade materials. Its molecular formula is C14H23NO5, and it has a molecular weight of 285.34 g/mol .
Classification: This compound falls under the category of azabicyclic compounds, which are notable for their unique structural properties and biological activities. It is further classified as a dicarboxylate ester due to the presence of two carboxylate functional groups in its structure.
The synthesis of 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can be approached through various methods:
The molecular structure of 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can be described as follows:
Property | Value |
---|---|
CAS Number | 501431-08-9 |
InChI Key | ZSZLTQSQRKYFTJ-RCWTZXSCSA-N |
SMILES | CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C(C2)O |
The chemical reactivity of 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate includes:
The mechanism of action for compounds like 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate often involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate include:
Property | Value |
---|---|
Purity | ≥95% |
Melting Point | Not specified |
Boiling Point | Not specified |
The applications of 2-O-tert-butyl 3-O-ethyl (1S,3S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate are primarily found in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0